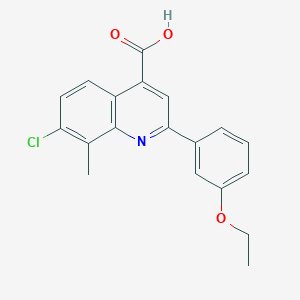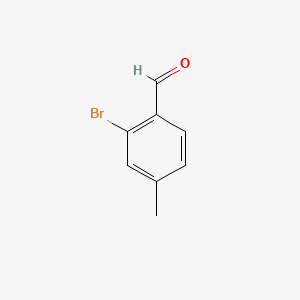
8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C18H14ClNO2 and a molecular weight of 311.76 . It is used for research purposes .
Synthesis Analysis
Quinoline, the core structure of the compound, has versatile applications in the fields of industrial and synthetic organic chemistry . There are numerous synthesis protocols reported in the literature for the construction of this scaffold . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a carboxylic acid group and a chlorine atom .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse. They can undergo various types of reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These reactions are useful for the construction and functionalization of quinoline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” include a molecular weight of 311.76 and a molecular formula of C18H14ClNO2 .Aplicaciones Científicas De Investigación
Organic Synthesis Building Block
This compound serves as a building block in organic synthesis, particularly in the construction of complex quinoline structures. Its chloro and carboxylic acid functional groups make it a versatile intermediate for various chemical reactions .
Suzuki–Miyaura Cross-Coupling Reactions
It can be used in Suzuki–Miyaura cross-coupling reactions, a widely applied method for forming carbon-carbon bonds. This process is facilitated by the presence of the carboxylic acid group, which can be transformed into more reactive intermediates for coupling .
Alkaline Phosphatase Inhibition
Quinoline derivatives have been investigated for their potential as alkaline phosphatase inhibitors. This specific compound, with its unique structure, could be a potent scaffold for developing new inhibitors, which are valuable in studying various physiological processes .
Dihydroorotate Dehydrogenase Inhibition
Analogues of quinolinecarboxylic acid, such as brequinar sodium, inhibit dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine biosynthesis. This compound could serve as a starting point for the synthesis of similar inhibitors, which have applications in cancer therapy and immunosuppression .
Direcciones Futuras
The future directions for the research and development of “8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” and its derivatives could involve exploring their potential biological and pharmaceutical activities . Additionally, the development of more efficient and environmentally friendly synthesis protocols could be another area of focus .
Propiedades
IUPAC Name |
8-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-6-8-12(9-7-10)16-11(2)15(18(21)22)13-4-3-5-14(19)17(13)20-16/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJIZEXSHJAZDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1335356.png)
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B1335358.png)
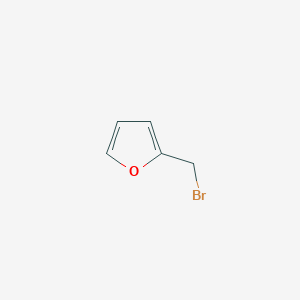
![dibenzo[c,e]oxepin-5(7H)-one](/img/structure/B1335364.png)
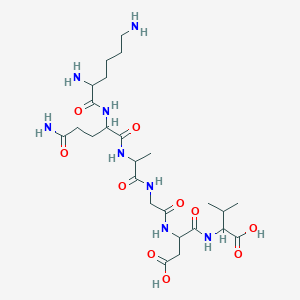
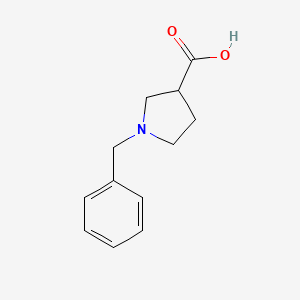
![1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione](/img/structure/B1335372.png)

